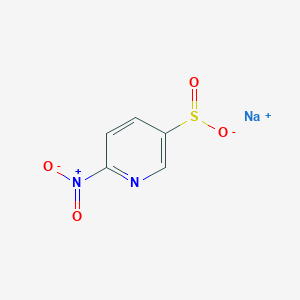
Sodium 6-nitropyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-nitropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3N2O4SNa. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-nitropyridine-3-sulfinate typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of a catalyst. The nitration process introduces a nitro group at the 6-position of the pyridine ring. Following nitration, the compound is sulfinated to introduce the sulfinate group.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 6-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 6-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of sodium 6-nitropyridine-3-sulfinate involves its role as a nucleophile in chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
- Sodium 4-nitropyridine-3-sulfinate
- Sodium 2-nitropyridine-3-sulfinate
- Sodium 3-nitropyridine-4-sulfinate
Comparison: Compared to other nitropyridine sulfinates, sodium 6-nitropyridine-3-sulfinate is unique due to the position of the nitro and sulfinate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the 6-nitro position makes it more reactive in nucleophilic substitution reactions compared to its 2- or 4-nitro counterparts .
Eigenschaften
Molekularformel |
C5H3N2NaO4S |
|---|---|
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
sodium;6-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)5-2-1-4(3-6-5)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
SYCLJYOYJXSGQJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



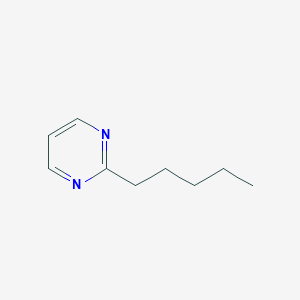

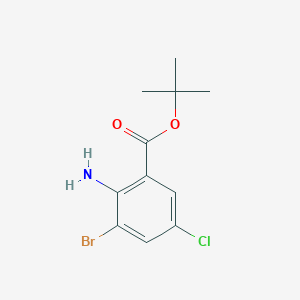
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)



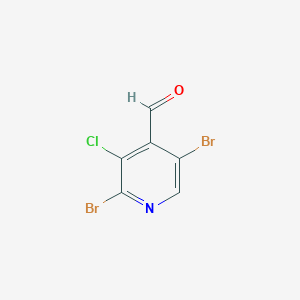
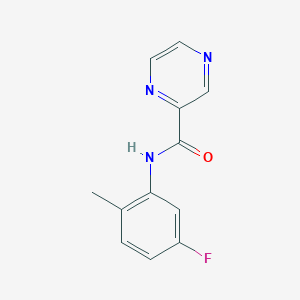
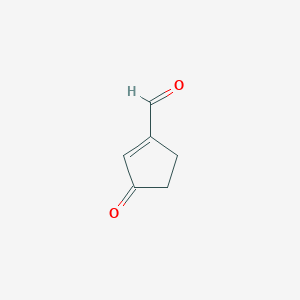
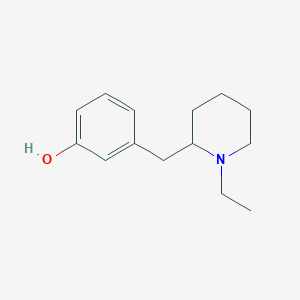

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
